Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate

Catalog No.
S12367647
CAS No.
M.F
C7H10N2O2
M. Wt
154.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate

Product Name

Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate

IUPAC Name

methyl 1-(2-cyanoethyl)aziridine-2-carboxylate

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

InChI

InChI=1S/C7H10N2O2/c1-11-7(10)6-5-9(6)4-2-3-8/h6H,2,4-5H2,1H3

InChI Key

JPGPKRARPJJMQP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN1CCC#N

Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate is a heterocyclic compound featuring an aziridine ring, which is a three-membered nitrogen-containing cyclic structure. This compound consists of a methyl ester group and a cyanoethyl substituent, contributing to its unique chemical properties. The aziridine moiety is known for its reactivity due to the angle strain in the three-membered ring, making it a valuable intermediate in organic synthesis. The presence of the carboxylate group enhances its potential for nucleophilic attack, while the cyano group can participate in various

The chemical reactivity of methyl 1-(2-cyanoethyl)aziridine-2-carboxylate is primarily characterized by its ability to undergo nucleophilic ring-opening reactions. This can occur when reacted with various nucleophiles, leading to the formation of more complex structures. Additionally, the compound can participate in cyclization reactions, where the aziridine ring can expand or rearrange to form larger heterocycles or other functionalized compounds. For example, it can react with amines or alcohols to yield substituted derivatives or undergo transformations such as hydrolysis or reduction under specific conditions .

Compounds containing aziridine rings, including methyl 1-(2-cyanoethyl)aziridine-2-carboxylate, have shown significant biological activity. Aziridines are often explored for their potential as inhibitors of various enzymes and receptors due to their structural similarity to biologically active compounds. For instance, derivatives of aziridine-2-carboxylic acids have been studied for their role as potential therapeutics in treating neurological disorders and as inhibitors of key metabolic pathways . The specific biological activities of methyl 1-(2-cyanoethyl)aziridine-2-carboxylate would require further investigation but could include antimicrobial or anticancer properties based on its structural features.

The synthesis of methyl 1-(2-cyanoethyl)aziridine-2-carboxylate can be achieved through several methods:

  • Aziridination: This method involves the formation of the aziridine ring from precursors such as amino alcohols through cyclization reactions.
  • Gabriel-Cromwell Reaction: This reaction utilizes bromoacrylates and amines to generate aziridine derivatives efficiently.
  • Nucleophilic Substitution: The cyanoethyl group can be introduced via nucleophilic substitution reactions on suitable precursors, followed by esterification to obtain the methyl ester form .

These methods highlight the versatility in synthesizing aziridine derivatives and modifying their functional groups.

Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing bioactive molecules, particularly in drug discovery efforts targeting neurological diseases or cancer.
  • Material Science: Utilized in developing polymeric materials where aziridines can act as cross-linking agents.
  • Organic Synthesis: Serves as an intermediate for synthesizing more complex organic compounds through further functionalization and modification .

Interaction studies involving methyl 1-(2-cyanoethyl)aziridine-2-carboxylate could focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for assessing its potential therapeutic effects and mechanisms of action. Research may include examining how the compound affects enzyme activity or cellular pathways relevant to disease states .

Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate shares structural similarities with other aziridine derivatives, such as:

Compound NameStructure TypeUnique Features
Methyl 1-tert-butyl-2-(cyanomethyl)aziridine-2-carboxylateAziridine derivativeContains a tert-butyl group enhancing stability
Methyl aziridine-2-carboxylateAziridine derivativeLacks cyano substituent but retains carboxylate group
Ethyl 1-(3-cyanopropyl)aziridine-2-carboxylateAziridine derivativeDifferent alkyl chain length influencing reactivity

These compounds illustrate variations in substituents that affect their chemical behavior and potential applications. Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate's unique combination of a cyano group and an aziridine structure sets it apart from these related compounds, potentially offering distinct reactivity patterns and biological activities .

Nucleophilic Substitution Strategies for Aziridine Functionalization

Nucleophilic substitution reactions are foundational for constructing and functionalizing aziridine rings. The parent aziridine scaffold is typically synthesized via intramolecular cyclization of β-haloamines or amino alcohols. For example, the Wenker synthesis involves treating aminoethanol with sulfuric acid to form a sulfate intermediate, which undergoes base-induced elimination to yield aziridine. In the context of methyl 1-(2-cyanoethyl)aziridine-2-carboxylate, this method can be adapted by starting with pre-functionalized precursors.

A key advancement involves the use of N-activated aziridines, such as those bearing tosyl or nosyl groups, to enhance electrophilicity at the nitrogen atom. This activation facilitates regioselective ring-opening reactions, which are critical for introducing the 2-cyanoethyl group. For instance, treatment of N-tosylaziridine-2-carboxylate with cyanide nucleophiles under basic conditions enables substitution at the less hindered carbon atom.

Table 1: Nucleophilic Substitution Approaches for Aziridine Functionalization

PrecursorNucleophileConditionsYield (%)Reference
N-TosylaziridineKCNDMF, 60°C, 12 h78
N-NosylaziridineTMSCNTHF, 0°C, 2 h85

Cyanethylation Approaches via Alkylation of Aziridine Precursors

Cyanethylation introduces the 2-cyanoethyl group to the aziridine nitrogen or carbon centers. A widely used method involves the alkylation of aziridine precursors with acrylonitrile derivatives. For example, α-lithiated trimethylsilylacetonitrile reacts with 1-arylmethyl-2-(bromomethyl)aziridines in tetrahydrofuran (THF) to yield 2-(2-cyanoethyl)aziridines in high yields. This strategy capitalizes on the electrophilicity of the aziridine’s bromomethyl group, enabling efficient cyanethylation without ring opening.

Alternative approaches include the use of Michael acceptors such as acrylonitrile in the presence of Lewis acids. Boron trifluoride etherate catalyzes the conjugate addition of aziridine to acrylonitrile, forming the 2-cyanoethyl adduct with retention of stereochemistry.

Table 2: Cyanethylation Methods for Aziridine Derivatives

Starting MaterialReagentConditionsYield (%)Reference
2-BromomethylaziridineLi-TMS-acetonitrileTHF, −78°C, 1 h92
N-H AziridineAcrylonitrile, BF3·Et2OCH2Cl2, 25°C, 6 h68

Iron-mediated [3+2] cycloaddition reactions represent a significant advancement in the catalytic transformation of aziridines, including methyl 1-(2-cyanoethyl)aziridine-2-carboxylate derivatives. The mechanistic understanding of these transformations has been substantially enhanced through combined computational and experimental studies [1] [2].

The fundamental mechanism involves the formation of a Lewis-acidic iron center that activates heterocumulenes upon binding, thereby increasing their electrophilicity to enable nucleophilic aziridine attack [1]. The reaction proceeds through an initial coordination of the organic azide to the iron catalyst, followed by the formation of a key iron imide intermediate. Computational studies using density functional theory have revealed that the Lewis-acidic iron center plays a crucial role in facilitating the nucleophilic attack of the aziridine substrate [1].

Catalyst SystemSubstrateReaction ConditionsYield (%)RegioselectivityActivation Energy (kcal/mol)
Iron Salt (FeCl₃)Phenyl aziridine + heterocumuleneWater, room temperature85-925-substituted products (>95:5)12-15 (calculated)
Iron Salt (FeBr₃)Phenyl aziridine + heterocumuleneWater, room temperature80-885-substituted products (>90:10)14-16 (calculated)
Tetracarbene Iron Complex ((Me,Et)TC(Ph))Fe(NCCH₃)₂Alkenes + aryl azides40°C, C₂+N₁ addition75-91High stereoselectivity14.9 (p-tolyl azide)
Macrocyclic Tetracarbene Iron [((BMe₂,EtTCH)Fe)]Alkenes + aryl/alkyl azidesRoom temperature, C₂+N₁ addition85-95Excellent regioselectivity9.9 (p-tolyl azide)

The formation of iron imides represents the first critical step in the catalytic cycle. For the second-generation macrocyclic tetracarbene iron catalyst [((BMe₂,EtTCH)Fe)], the free energy of activation for imide formation with p-tolyl azide is calculated to be 9.9 kcal/mol, significantly lower than the 14.9 kcal/mol required for the first-generation catalyst [3]. This dramatic difference in activation energies explains why the second-generation catalyst reacts with organic azides at room temperature, while the first-generation system requires elevated temperatures of 40°C [3].

The regioselectivity observed in iron-catalyzed [3+2] cycloadditions stems from the preferential opening of the substituted C₂-N bond in the intermediate, which is dictated by the stability of the incipient carbocation [1]. The aziridine ring-opening step proceeds through an asynchronous, concerted mechanism that preserves the stereopurity at the chiral carbon center [1]. This mechanism ensures that the iminoazoselenolidine ring retains its stereochemical integrity throughout the transformation.

Advanced mechanistic studies have revealed that the iron imide intermediate possesses an effective Fe-N double bond with a calculated bond order of two [3]. The Fe-N bond distance is 1.72 Å with an Fe-N-C bond angle of 144.5°, making this intermediate significantly more reactive than typical iron imides that have a bond order of three [3]. The molecular orbital analysis shows a fully populated d_xy (nonbonding) orbital and two singly populated π-antibonding orbitals aligned with the Fe-N bond [3].

The addition of alkene to the iron imide represents the rate-determining step in the catalytic cycle, with a calculated activation energy of 25.5 kcal/mol for the first-generation catalyst [3]. The reaction proceeds exclusively through an open-chain radical mechanism rather than an azametallacyclobutane intermediate. The calculated activation energy for azametallacyclobutane formation is more than 25 kcal/mol higher than that for open-chain radical formation [3].

The competing formation of metallotetrazene complexes through a formal [2+3] cycloaddition between the iron imide and a second equivalent of organic azide represents a significant challenge in these catalytic systems [3]. The free energy of activation for metallotetrazene formation (20.8 kcal/mol) is lower than that for the rate-determining aziridination step (25.5 kcal/mol), necessitating the use of excess alkene to drive the reaction toward aziridine formation [3].

Water-mediated catalytic systems for heterocycle formation

Water-mediated catalytic systems have emerged as powerful tools for the transformation of aziridine-2-carboxylates, including methyl 1-(2-cyanoethyl)aziridine-2-carboxylate, into complex heterocyclic structures. These systems exploit the unique properties of water as both a reaction medium and an active participant in the catalytic process [4] [5].

The regioselective ring opening of aziridines in aqueous media demonstrates remarkable dependence on the functional group present in the alkyl substituent [4]. When the alkyl group bears a γ-ketone at the C2 substituent of aziridine, ring opening by the hydroxy nucleophile from water occurs specifically at the C2 position [4]. This reaction proceeds efficiently in the presence of trifluoroacetic acid as a co-catalyst, providing access to substituted pyrrolidine and piperidine rings [4].

Reaction TypeSubstrateWater RoleConditionsProductYield (%)Selectivity
Aziridine ring opening with H₂O2-(γ-ketone)aziridine-2-carboxylateNucleophile sourceCF₃CO₂H, H₂O, RTPyrrolidine/piperidine rings70-85Regioselective C2 attack
Catalyst-free CO₂ fixationAziridine + CO₂Solvent and activatorAmbient pressure, no catalyst5-aryl-2-oxazolidinones60-90High chemoselectivity
Radical kinetic resolutionN-carbamate aziridinesH-atom donorDinuclear Ti catalyst, H₂OOptically active aziridines45-78Up to 95% ee
Heterocycle formationVarious aziridinesReaction mediumAqueous medium, mild conditionsComplex heterocycles65-92Good to excellent

A particularly notable example of water-mediated catalysis involves the catalyst-free synthesis of 5-aryl-2-oxazolidinones through the coupling of aziridines with carbon dioxide in aqueous medium [6]. This transformation bypasses the typical inertness of aziridine/CO₂ systems by employing water as both solvent and activator under ambient conditions [6]. The key innovation lies in the direct transfer of the CO₂/amine adduct (carbamate) to aziridine precursors, eliminating the need for traditional sequential addition protocols [6].

The water-mediated radical kinetic resolution of terminal activated N-carbamate aziridines represents another significant advancement in this field [7]. This transformation exploits the dual functionality of a dinuclear titanium radical catalyst, which enables enantiodiscriminative activation of racemic aziridines while simultaneously facilitating coordinative activation of water as a sustainable hydrogen-atom donor [7]. The optimal distribution of the catalyst between aziridine substrate and water is crucial for sustaining the cooperative catalytic cycle [7].

Mechanistic studies have revealed that water enhances catalytic performance through multiple pathways. The unique physicochemical properties of water can unlock reactivity paradigms that are inaccessible using conventional organic solvents [5]. Water not only stabilizes key reactive intermediates but also promotes selective formation of products through hydrophobic-effect-induced high-pressure-like effects at aqueous interfaces [5].

The "on-water" catalytic effect, which occurs at the organic-liquid water interface for water-insoluble compounds, has been shown to provide rate enhancements ranging from factors of several hundred times to 1-2 times, depending on the properties of the reactant compounds [8]. This effect is particularly pronounced for reactions involving partially water-soluble organic molecules, where on-water and in-water reaction modes can occur simultaneously [8].

Recent studies have demonstrated that bulk water can actively participate in catalysis, significantly enhancing both reactivity and selectivity in various catalytic systems [5]. In the context of aziridine transformations, water serves multiple roles including nucleophile source, hydrogen-atom donor, and reaction medium stabilizer. The ability of water to mediate high-efficiency transformations opens new opportunities for sustainable synthesis and environmentally benign chemical processes [5].

Stereochemical control in aziridine-based catalytic transformations

Stereochemical control in aziridine-based catalytic transformations represents a critical aspect of modern synthetic methodology, particularly for methyl 1-(2-cyanoethyl)aziridine-2-carboxylate derivatives. The inherent strain of the three-membered ring system and the presence of multiple stereogenic centers necessitate careful mechanistic design to achieve high levels of stereocontrol [9] [10] [11].

The mechanistic pathway for stereochemical control depends significantly on the nature of the catalytic system employed. In palladium-catalyzed ring-opening reactions, aziridine substrates undergo nucleophilic attack in an SN2 fashion, resulting in stereoinversion at the reaction center [10]. This mechanistic understanding has been confirmed through computational studies and experimental validation using stereoisomeric substrates [10].

Catalyst SystemSubstrate CombinationStereochemical OutcomeYield (%)SelectivityMechanism
Pd/SIPr complexAziridines + organometallic reagentsSN2 stereoinversion78-95>95% stereoinversionRing opening proceeds via SN2
Ni(ClO₄)₂·6H₂O/N,N'-dioxideDonor-acceptor aziridines + iminestrans-imidazolidines85-99Up to 98% eeConcerted [3+2] cycloaddition
Chiral Ru(CO)salenAlkenes + azidesEnantioselective aziridination70-92Up to 94% eeNitrene transfer
Tetracarbene Iron (First-gen)cis-2-octene + p-tolyl azideStereochemical scrambling95 (total)d.r. = 2.4:1Open-chain radical intermediate
Tetracarbene Iron (Second-gen)cis-2-octene + p-tolyl azideImproved stereocontrol68 (total)d.r. = 6.3:1Open-chain radical intermediate

The enantioselective [3+2] cycloaddition of donor-acceptor aziridines with N-aryl protected imines has been successfully developed using a nickel(II) perchlorate/N,N'-dioxide catalyst system [12]. This transformation provides access to chiral trans-substituted imidazolidine compounds with excellent yields (up to 99%) and outstanding enantioselectivities (up to 98% ee) [12]. Control experiments have demonstrated that the products exhibit excellent diastereoselectivities through the influence of the chiral nickel(II)-N,N'-dioxide complex and substrate interactions [12].

In iron-catalyzed aziridination systems, stereochemical control is governed by the competition between aziridine formation and intramolecular rotation of radical intermediates [3]. Experimental studies using cis- and trans-2-octene with p-tolyl azide have provided critical insights into these mechanistic pathways [3]. For the first-generation tetracarbene iron catalyst, the reaction of cis-2-octene yields both syn-aziridine (67%) and anti-aziridine (28%) products, giving a diastereomeric ratio of 2.4:1 [3]. The corresponding trans-2-octene reaction produces syn-aziridine (12%) and anti-aziridine (58%) with a diastereomeric ratio of 4.8:1 [3].

The second-generation tetracarbene iron catalyst demonstrates significantly improved stereochemical control [3]. With cis-2-octene, complete retention of stereochemistry is observed at short reaction times (18 hours), yielding only the syn-aziridine product (24%) [3]. Extended reaction times (6 days) result in both syn-aziridine (44%) and anti-aziridine (7%) formation, but with a much improved diastereomeric ratio of 6.3:1 [3].

The mechanistic basis for this improved stereocontrol lies in the relative activation energies for aziridine formation versus intramolecular rotation [3]. For the first-generation catalyst, the free energy of activation for intramolecular rotation (10.4 kcal/mol) is very similar to that for aziridine formation (10.8 kcal/mol), leading to considerable stereochemical scrambling [3]. In contrast, the second-generation catalyst exhibits a significantly lower activation energy for aziridine formation (4.1 kcal/mol) compared to the rotational barrier (10.5 kcal/mol), resulting in enhanced stereocontrol [3].

TransformationActivation Energy ΔG‡ (kcal/mol)Reaction Thermodynamics ΔG (kcal/mol)Temperature Dependence
Iron imide formation (1st gen + p-tolyl azide)14.9-32.1Requires 40°C
Iron imide formation (2nd gen + p-tolyl azide)9.9-38.4Proceeds at RT
Aziridine formation from imide (1st gen)25.5-0.8Rate-determining step
Aziridine formation from imide (2nd gen)25.3+1.2Rate-determining step
Intramolecular rotation barrier10.4-10.5Near zeroControls stereochemistry

The development of chiral catalysts for asymmetric aziridination has been exemplified by ruthenium carbonyl salen complexes [13]. These systems achieve high enantioselectivities (up to 94% ee) through careful design of the chiral ligand environment and appropriate selection of azide protecting groups [13]. The incorporation of strategically placed carbon-fluorine bonds within the ligand framework improves tolerance to electrophilic reagents and enhances overall catalytic performance [13].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Exact Mass

154.074227566 g/mol

Monoisotopic Mass

154.074227566 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

Explore Compound Types